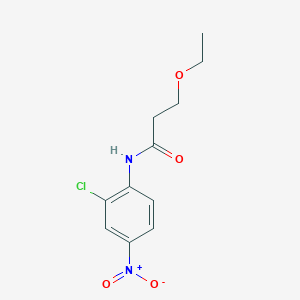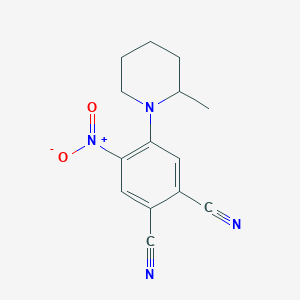
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile
Vue d'ensemble
Description
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile, also known as MNPN, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the brain. MNPN is a fluorescent molecule that binds selectively to a specific type of receptor in the brain, called the sigma-1 receptor. This receptor is involved in various physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
Mécanisme D'action
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile binds selectively to the sigma-1 receptor with high affinity, leading to the activation of downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of ion channels, enzymes, and other proteins that are regulated by the sigma-1 receptor. This compound has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, and to inhibit the activity of voltage-gated calcium channels, which are involved in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can modulate the activity of various ion channels, including the NMDA receptor, the TRPV1 receptor, and the voltage-gated sodium channels. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have demonstrated that this compound can modulate pain perception, locomotor activity, and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has several advantages as a tool for studying the sigma-1 receptor. It is a highly selective and potent ligand that binds specifically to the sigma-1 receptor, allowing for accurate visualization and monitoring of its activity. This compound is also fluorescent, allowing for easy detection and imaging of the sigma-1 receptor in living cells and tissues. However, this compound has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetics and toxicity are not well understood. This compound also requires specialized equipment and expertise for its synthesis and use, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile and the sigma-1 receptor. One area of research is the development of new ligands that are more selective and potent than this compound. Another area of research is the investigation of the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. This compound can be used as a tool for studying the sigma-1 receptor in these disorders and for developing new therapeutic strategies. Finally, this compound can be used to investigate the relationship between the sigma-1 receptor and other cellular pathways, such as autophagy and mitochondrial function, which may have implications for the treatment of various diseases.
Applications De Recherche Scientifique
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has been used extensively in neuroscience research as a tool for studying the sigma-1 receptor. The sigma-1 receptor is a membrane protein that is widely distributed in the brain and plays a critical role in various physiological and pathological processes. This compound can be used to visualize the sigma-1 receptor in living cells and tissues, allowing researchers to study its distribution, localization, and trafficking. This compound can also be used to monitor the activity of the sigma-1 receptor in real-time, enabling researchers to investigate its role in various cellular processes.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-4-2-3-5-17(10)13-6-11(8-15)12(9-16)7-14(13)18(19)20/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVUTGUUDJEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



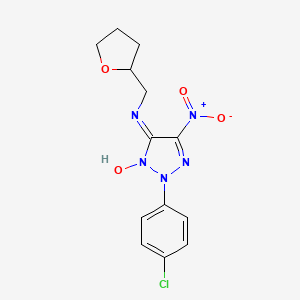
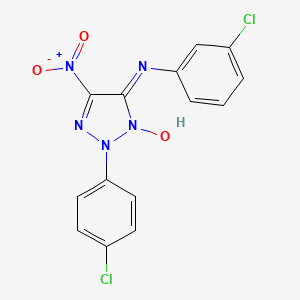
![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![6-methyl-5-{5-[1-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4192358.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)
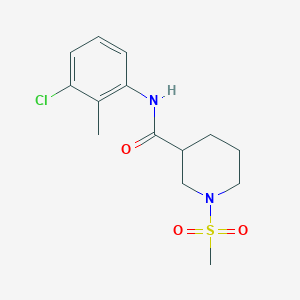
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)
